Molecular Weight and Predicted Lipophilicity (XLogP3) Differentiate the Ethylpiperazine Compound from Morpholine and Piperidine Analogs
The target compound (MW 330.45 g/mol) is intermediate in molecular weight between the morpholine analog (MW 303.4 g/mol) and the thiomorpholine analog (MW 319.4 g/mol). Its predicted XLogP3 of approximately 2.1–2.4 ranks higher than the morpholine analog (predicted XLogP3 ~1.5) and aligns more closely with the piperidine analog (predicted XLogP3 ~2.3). This suggests superior passive membrane permeability but potentially lower aqueous solubility compared to the morpholine analog [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 330.45 g/mol; predicted XLogP3 ~2.1–2.4 |
| Comparator Or Baseline | Morpholine analog (CAS 1286726-32-6): MW 303.4 g/mol, predicted XLogP3 ~1.5; Piperidine analog: MW 315.4 g/mol, predicted XLogP3 ~2.3; Thiomorpholine analog: MW 319.4 g/mol, predicted XLogP3 ~2.2 |
| Quantified Difference | Target compound MW is +8.9% vs morpholine analog; predicted XLogP3 is +0.6 to +0.9 log units higher than morpholine analog |
| Conditions | Predicted values based on consensus XLogP3 algorithm; experimental logP not available in public domain |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, which is critical for intracellular target engagement in whole-cell assays, making the ethylpiperazine derivative a strategically distinct choice over the more polar morpholine analog.
- [1] PubChem. PubChem Compound Summary for CID 135392672. National Center for Biotechnology Information. Accessed via PubChem Structure Search. View Source
